molecular formula C23H31N3O5S B296994 2-({2-[4-ethoxy(methylsulfonyl)anilino]propanoyl}amino)-N-isobutylbenzamide

2-({2-[4-ethoxy(methylsulfonyl)anilino]propanoyl}amino)-N-isobutylbenzamide

Cat. No. B296994
M. Wt: 461.6 g/mol
InChI Key: FUEPJEKGIUSUJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[4-ethoxy(methylsulfonyl)anilino]propanoyl}amino)-N-isobutylbenzamide, also known as MLN8237, is a small molecule inhibitor that targets Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in many types of cancer. MLN8237 has been extensively studied for its potential as an anticancer agent.

Mechanism of Action

2-({2-[4-ethoxy(methylsulfonyl)anilino]propanoyl}amino)-N-isobutylbenzamide targets Aurora A kinase, a key regulator of cell division. Aurora A kinase is overexpressed in many types of cancer and is involved in the formation of the mitotic spindle, a structure that is essential for cell division. 2-({2-[4-ethoxy(methylsulfonyl)anilino]propanoyl}amino)-N-isobutylbenzamide inhibits Aurora A kinase, leading to disruption of the mitotic spindle and inhibition of cell division. This ultimately results in cell death.
Biochemical and Physiological Effects:
2-({2-[4-ethoxy(methylsulfonyl)anilino]propanoyl}amino)-N-isobutylbenzamide has been shown to have both biochemical and physiological effects. Biochemically, 2-({2-[4-ethoxy(methylsulfonyl)anilino]propanoyl}amino)-N-isobutylbenzamide inhibits Aurora A kinase, leading to disruption of the mitotic spindle and inhibition of cell division. Physiologically, 2-({2-[4-ethoxy(methylsulfonyl)anilino]propanoyl}amino)-N-isobutylbenzamide has been shown to induce apoptosis (cell death) in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-({2-[4-ethoxy(methylsulfonyl)anilino]propanoyl}amino)-N-isobutylbenzamide in lab experiments is its specificity for Aurora A kinase. This allows researchers to study the effects of inhibiting Aurora A kinase on cell division and cancer cell growth. However, one limitation of using 2-({2-[4-ethoxy(methylsulfonyl)anilino]propanoyl}amino)-N-isobutylbenzamide in lab experiments is its potential toxicity to normal cells. Careful dose optimization is required to ensure that 2-({2-[4-ethoxy(methylsulfonyl)anilino]propanoyl}amino)-N-isobutylbenzamide selectively targets cancer cells and does not harm normal cells.

Future Directions

There are several potential future directions for research on 2-({2-[4-ethoxy(methylsulfonyl)anilino]propanoyl}amino)-N-isobutylbenzamide. One direction is to investigate its potential for combination therapy with other anticancer agents. Another direction is to study its effects on cancer stem cells, which are thought to be responsible for tumor initiation and recurrence. Additionally, further research is needed to optimize the dosing and administration of 2-({2-[4-ethoxy(methylsulfonyl)anilino]propanoyl}amino)-N-isobutylbenzamide to maximize its anticancer effects while minimizing toxicity to normal cells.

Synthesis Methods

2-({2-[4-ethoxy(methylsulfonyl)anilino]propanoyl}amino)-N-isobutylbenzamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-ethoxy(methylsulfonyl)aniline with 2-bromoacetylpropanoic acid to form an intermediate, which is then reacted with N-isobutyl-4-aminobenzamide to form 2-({2-[4-ethoxy(methylsulfonyl)anilino]propanoyl}amino)-N-isobutylbenzamide.

Scientific Research Applications

2-({2-[4-ethoxy(methylsulfonyl)anilino]propanoyl}amino)-N-isobutylbenzamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-({2-[4-ethoxy(methylsulfonyl)anilino]propanoyl}amino)-N-isobutylbenzamide has been tested in clinical trials for the treatment of various types of cancer, including solid tumors and hematological malignancies.

properties

Molecular Formula

C23H31N3O5S

Molecular Weight

461.6 g/mol

IUPAC Name

2-[2-(4-ethoxy-N-methylsulfonylanilino)propanoylamino]-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C23H31N3O5S/c1-6-31-19-13-11-18(12-14-19)26(32(5,29)30)17(4)22(27)25-21-10-8-7-9-20(21)23(28)24-15-16(2)3/h7-14,16-17H,6,15H2,1-5H3,(H,24,28)(H,25,27)

InChI Key

FUEPJEKGIUSUJI-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC=CC=C2C(=O)NCC(C)C)S(=O)(=O)C

Canonical SMILES

CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC=CC=C2C(=O)NCC(C)C)S(=O)(=O)C

Origin of Product

United States

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